molecular formula C15H18O4 B1209560 Grosheimin CAS No. 22489-66-3

Grosheimin

Cat. No. B1209560
CAS RN: 22489-66-3
M. Wt: 262.3 g/mol
InChI Key: YGMIBVIKXJJQQJ-MSOSQAFRSA-N
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Description

Grosheimin is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects. The purpose of

Scientific Research Applications

Reference Standards in Pharmacopoeia

Grosheimin has been utilized in the development of reference standards for quality control of domestic herbal medicines in Kazakhstan. This involves the method of allocation and purification of grosheimin, using techniques like centrifugal distribution chromatography and high-performance liquid chromatography. These developments are significant for introducing reference standards to the Pharmacopoeia of Kazakhstan, ensuring quality control in pharmaceutical production, particularly in new pharmaceuticals from Chartolepis intermedia Boiss. and Saussurea salsa (Pall.) Spreng (Adekenova, 2016).

Role in Total Syntheses of Guaianolides

Grosheimin has been a key focus in the diastereoselective synthesis of various guaianolides. The process involves an efficient diastereoselective allylation of aldehydes, which has enabled the first asymmetric total synthesis of grosheimin. This synthesis is essential for the broader field of organic chemistry and the potential development of new pharmaceutical compounds (Fernandes & Ramakrishna, 2022).

Antifeedant and Antibacterial Properties

Grosheimin has shown promising results in antifeedant and antibacterial activities. It has been effective as a deterrent against storage pests and demonstrated a wide spectrum of antibacterial activity. This highlights its potential as a bioactive compound in agricultural pest control and antibacterial applications (Mazur et al., 2016).

Large-Scale Purification for Research and Industrial Use

The large-scale purification of grosheimin from the Chartolepis intermedia Boiss. plant has been described, showcasing methods that produce high-purity grosheimin. This purification is crucial for its use in both research and potential industrial applications, enabling the production of significant quantities of grosheimin for various purposes (Adekenova et al., 2015).

Influence on Bitter Taste Perception

Grosheimin's role in bitter taste perception has been studied, especially in the context of genetic polymorphisms in bitter taste receptor genes. This research is significant in understanding individual variations in bitter taste perception, which can have broader implications in food science and nutrition (Roudnitzky et al., 2015).

Hepatitis C Virus Inhibition

Grosheimin has shown effectiveness in inhibiting the Hepatitis C virus, particularly in the early steps of the HCV life cycle. This discovery is pivotal in the search for new anti-HCV therapeutics, with grosheimin being a promising candidate for further development as an entry inhibitor of HCV infection (Elsebai et al., 2015).

properties

IUPAC Name

(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMIBVIKXJJQQJ-MSOSQAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945165
Record name Groshemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grosheimin

CAS RN

22489-66-3
Record name (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22489-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grosheimin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Groshemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GROSHEIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
RA Fernandes, GV Ramakrishna - The Journal of Organic …, 2022 - ACS Publications
An efficient diastereoselective allylation of aldehydes with functionalized allyl bromolactone paved an excellent path toward the protecting-group-free divergent total synthesis of various …
Number of citations: 1 pubs.acs.org
IA Schepetkin, LN Kirpotina, PT Mitchell… - Phytochemistry, 2018 - Elsevier
Inhibition of the T cell receptor (TCR) pathway represents an effective strategy for the treatment of T cell-mediated inflammatory and autoimmune diseases. To identify natural …
Number of citations: 32 www.sciencedirect.com
G Cravotto, GM Nano, A Binello… - Journal of the …, 2005 - Wiley Online Library
This work is part of a plan to investigate the structure–bitterness relationship in sesquiterpene lactones of dietary origin. The major guaianolides from artichoke (Cynara scolimus L) were …
Number of citations: 49 onlinelibrary.wiley.com
SМ Adekenov, ZR Shaimerdenova, KS Adekenova… - Fitoterapia, 2022 - Elsevier
… And in the case of interaction of grosheimin 1 with 3-bromo-6-methoxypyridine 15, (E)-13-(2-methoxy-5-pyridinyl)grossheimin 16 and (Z)-13-(2-methoxy-5-pyridinyl)grossheimin 17 …
Number of citations: 1 www.sciencedirect.com
H Yang, X Qiao, F Li, H Ma, L Xie, X Xu - Tetrahedron Letters, 2009 - Elsevier
… by Rigby et al. in 1987 on the synthesis of (±)-grosheimin 1a from tropone. Herein, we wish to report a short and … Structure of guaianolide and grosheimin 1a and 8-epigroshimin 1b. …
Number of citations: 36 www.sciencedirect.com
L Scotti, MT Scotti, HM Ishiki, MJP Ferreira… - Food chemistry, 2007 - Elsevier
… From the original literature, one compound, a grosheimin salt, … modifications of cynaropicrin and grosheimin, shed some light … Modifications of cynaropicrin and grosheimin were carried …
Number of citations: 33 www.sciencedirect.com
AS Adekenova - Eurasian Chemico-Technological Journal, 2016 - ect-journal.kz
… the reference standards of Grosheimin and Cynaropicrin for … on reference standards of Grosheimin and Cynaropicrin, an … reference standards of Grosheimin and Cynaropicrin which …
Number of citations: 4 www.ect-journal.kz
N Yayli, C Baltaci, Y Gök, E Aydin… - Turkish Journal of …, 2006 - journals.tubitak.gov.tr
Grosheimin (1) and cynaropicrin (3) sesquiterpenes were isolated from the flowers of Centaurea helenioides Boiss., an endemic plant of Turkey. The products are known as they occur …
Number of citations: 30 journals.tubitak.gov.tr
AS Adekenova, PY Sakenova, SA Ivasenko… - Chromatographia, 2016 - Springer
… Two sesquiterpene lactones, grosheimin and cynaropicrin, … g of dry extract 13.8 g of grosheimin and 52.3 g of cynaropicrin … It could produce 17.9 g of 99.4 % pure grosheimin and 68 g of …
Number of citations: 16 link.springer.com
Z Samek, M Holub, K Vokáč, B Drożdż… - Collection of …, 1972 - cir.nii.ac.jp
… The structure of grosheimin | CiNii Research … The structure of grosheimin …
Number of citations: 19 cir.nii.ac.jp

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